molecular formula C32H33N3OS B11684151 (2Z,5Z)-3-ethyl-5-[(2Z)-2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one

(2Z,5Z)-3-ethyl-5-[(2Z)-2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11684151
M. Wt: 507.7 g/mol
InChI Key: FRWSQHBOPPPKBM-RQPNHFBJSA-N
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Description

(2Z,5Z)-3-ETHYL-5-{2-[(2Z)-1-ETHYL-3,3-DIMETHYL-5-PHENYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHYLIDENE}-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound characterized by its unique structure, which includes an indole moiety, a thiazolidinone ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-3-ETHYL-5-{2-[(2Z)-1-ETHYL-3,3-DIMETHYL-5-PHENYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHYLIDENE}-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions The process begins with the preparation of the indole derivative, followed by the formation of the thiazolidinone ring through cyclization reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, temperature control systems, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for industrial applications, necessitating the development of robust and reproducible methods.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-3-ETHYL-5-{2-[(2Z)-1-ETHYL-3,3-DIMETHYL-5-PHENYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHYLIDENE}-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(2Z,5Z)-3-ETHYL-5-{2-[(2Z)-1-ETHYL-3,3-DIMETHYL-5-PHENYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHYLIDENE}-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z,5Z)-3-ETHYL-5-{2-[(2Z)-1-ETHYL-3,3-DIMETHYL-5-PHENYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHYLIDENE}-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    Other Thiazolidinones: Compounds with similar thiazolidinone rings but different substituents.

Uniqueness

(2Z,5Z)-3-ETHYL-5-{2-[(2Z)-1-ETHYL-3,3-DIMETHYL-5-PHENYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHYLIDENE}-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C32H33N3OS

Molecular Weight

507.7 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[(2Z)-2-(1-ethyl-3,3-dimethyl-5-phenylindol-2-ylidene)ethylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C32H33N3OS/c1-6-34-27-18-15-24(23-11-9-8-10-12-23)21-26(27)32(4,5)29(34)20-19-28-30(36)35(7-2)31(37-28)33-25-16-13-22(3)14-17-25/h8-21H,6-7H2,1-5H3/b28-19-,29-20-,33-31?

InChI Key

FRWSQHBOPPPKBM-RQPNHFBJSA-N

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)C3=CC=CC=C3)C(/C1=C/C=C\4/C(=O)N(C(=NC5=CC=C(C=C5)C)S4)CC)(C)C

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3=CC=CC=C3)C(C1=CC=C4C(=O)N(C(=NC5=CC=C(C=C5)C)S4)CC)(C)C

Origin of Product

United States

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